Dimethyl 1-(4-methoxybenzyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 1-(4-methoxybenzyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a thiophene ring at the 4-position and a 4-methoxybenzyl group at the 1-position. The dihydropyridine core is esterified with methyl groups at the 3- and 5-positions.
Crystallographic studies (e.g., using SHELX software ) confirm its non-planar puckered ring conformation, a feature critical for its reactivity and intermolecular interactions . Key bond angles and torsional parameters are consistent with related 1,4-DHPs, such as the C4-N1-C5 angle of ~119° and a dihedral angle of ~177.87° between the thiophene and dihydropyridine planes .
Properties
Molecular Formula |
C21H21NO5S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H21NO5S/c1-25-16-6-4-14(5-7-16)10-22-11-17(20(23)26-2)19(15-8-9-28-13-15)18(12-22)21(24)27-3/h4-9,11-13,19H,10H2,1-3H3 |
InChI Key |
SMNKTCOQJWBYKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CSC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclization of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often include refluxing in an alcohol solvent such as ethanol or isopropanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker, which can affect cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with calcium channels in biological systems. By blocking these channels, it can prevent the influx of calcium ions into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Variations
The table below compares the target compound with analogs differing in substituents at the 1- and 4-positions:
Key Observations :
- Thiophene vs. Phenyl Groups : The thiophene ring in the target compound introduces sulfur-mediated electronic effects, reducing steric hindrance compared to bulkier phenyl derivatives (e.g., nitro- or bromo-substituted analogs). This may enhance membrane permeability .
- Methoxybenzyl vs.
Pharmacological Activity
- Cardiovascular Activity : Nifedipine analogs (e.g., 4-nitrophenyl derivatives) exhibit potent calcium channel blocking due to strong electron-withdrawing nitro groups, which stabilize the drug-receptor interaction . The target compound’s thiophene lacks such electron-withdrawing effects, suggesting divergent therapeutic applications.
- Neuroprotective and Antioxidant Activity: Pyrazole- and alkynyl-substituted DHPs (e.g., ) show radical scavenging efficacy (IC₅₀ ~20–50 μM in DPPH assays), attributed to electron-rich substituents.
Biological Activity
Overview of 1,4-Dihydropyridines
1,4-Dihydropyridines are well-known for their role as calcium channel blockers, particularly in the treatment of cardiovascular diseases. They exhibit significant effects on both L-type and T-type calcium channels, making them valuable in managing hypertension and angina. The structural modifications in DHPs can lead to varied biological activities, including antioxidant and anti-inflammatory properties.
Calcium Channel Blockade
Research indicates that derivatives of DHPs are effective in blocking calcium channels. Specifically, this compound has been shown to selectively inhibit L-type calcium channels while also affecting T-type channels. This dual action may enhance its therapeutic efficacy in treating cardiovascular and neurological disorders .
Antioxidant Activity
Studies have demonstrated that DHP derivatives possess antioxidant properties. The presence of the methoxybenzyl and thiophene groups is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in various in vitro models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
The mechanisms through which Dimethyl 1-(4-methoxybenzyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate exerts its biological effects include:
- Calcium Channel Inhibition : By binding to calcium channels, it prevents calcium influx into cells, which is crucial for muscle contraction and neurotransmitter release.
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them.
- Modulation of Inflammatory Pathways : It may inhibit the NF-kB pathway, reducing the expression of inflammatory mediators.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Cardiovascular Studies : In an experimental model of hypertension, administration of the compound resulted in significant reductions in blood pressure and heart rate. This suggests its potential as an antihypertensive agent.
- Neuroprotective Effects : In models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress .
- Antimicrobial Activity : Preliminary studies indicate that this DHP derivative may possess antimicrobial properties against certain bacterial strains. Further research is needed to elucidate these effects fully.
Comparative Analysis with Other DHP Derivatives
| Property | Dimethyl 1-(4-methoxybenzyl)-4-(thiophen-3-yl)-1,4-DHP | Other DHP Derivatives |
|---|---|---|
| Calcium Channel Blocking | Selective for L-type and T-type | Primarily L-type |
| Antioxidant Activity | Moderate | Varies |
| Anti-inflammatory Effects | Significant | Some have lower activity |
| Neuroprotective Potential | High | Varies |
| Antimicrobial Activity | Promising | Some show effectiveness |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
